Pinoresinol 4-O-beta-D-glucopyranoside

Übersicht

Beschreibung

Synthesis Analysis

Pinoresinol 4-O-beta-D-glucopyranoside's synthesis involves enzymatic reactions, including transglycosylation processes catalyzed by cyclodextrin glycosyltransferase (CGTase) using β-cyclodextrin as the glycosyl donor and pinoresinol as the acceptor molecule. This enzymatic synthesis allows for the production of pinoresinol glucosides with antioxidant and anti-inflammatory activities, although these activities may be reduced compared to the original pinoresinol due to structural modifications (Khummanee, N., Rudeekulthamrong, P., & Kaulpiboon, J., 2019).

Molecular Structure Analysis

The molecular structure of this compound is elucidated through spectroscopic and chemical analyses, including NMR and MS techniques. These studies confirm the glucoside's structure and provide insights into the stereochemistry of the molecule, essential for understanding its biological activities (Matsunami, K. et al., 2009).

Chemical Reactions and Properties

This compound exhibits potent DPPH radical-scavenging activity, indicating its potential as an antioxidant agent. Its chemical reactions, particularly those involving glycosylation and deglycosylation, play a crucial role in its biological activities and the modulation of its solubility and stability (Matsunami, K. et al., 2009).

Physical Properties Analysis

The physical properties of this compound, including solubility and stability, are influenced by its glycosidic bond. The addition of glucose units can enhance its solubility in water, making it more bioavailable. However, the stability of the compound may decrease at high temperatures and upon exposure to light, affecting its efficacy and shelf life (Shi, J. et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antiviral Activity : Pinoresinol 4-O-beta-D-glucopyranoside demonstrated inhibitory activity against tobacco mosaic virus replication. A study isolated this compound, along with other glycosides, from Rhus javanica var. roxburghiana, showing moderate inhibition of the virus's multiplication (Ouyang et al., 2007).

Pharmacokinetics : A pharmacokinetic study of pinoresinol glucoside in rats revealed insights into its absorption and metabolism. This research aids in understanding its potential therapeutic applications (Erwei Liu et al., 2016).

Anti-Influenza Properties : A new lignan glycoside, structurally related to this compound, exhibited significant anti-influenza virus activities in vitro. This study provides a basis for potential antiviral therapeutics (Parhira et al., 2014).

Estrogenic Activity : Research on compounds derived from Eucommia ulmoides Oliv. identified this compound as having estrogenic properties. This finding is significant for understanding the role of plant-derived compounds in hormone-related therapies and supplements (Wang et al., 2011).

Antioxidant Activity : Pinoresinol 4-O-[6''-O-galloyl]-beta-D-glucopyranoside, a compound structurally similar to this compound, demonstrated potent DPPH radical-scavenging activity, indicating its potential as an antioxidant (Matsunami et al., 2009).

Anti-Inflammatory and Antiviral Effects : (+)-pinoresinol-O-beta-D-glucopyranoside from Eucommia ulmoides Oliver showed significant anti-inflammatory and antiviral effects against influenza A virus, suggesting its potential as a treatment for influenza infections (Li et al., 2018).

Wirkmechanismus

Target of Action

Pinoresinol 4-O-beta-D-glucopyranoside (PG) primarily targets α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

PG inhibits the action of α-glucosidase and α-amylase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition results in a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes.

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, PG affects the carbohydrate metabolism pathway . The downstream effect of this inhibition is a reduction in glucose absorption, leading to lower blood glucose levels.

Result of Action

The inhibition of α-glucosidase and α-amylase by PG leads to a significant decrease in serum glucose levels . Additionally, PG has been shown to exhibit antioxidant activity, which can help combat oxidative stress . It also exhibits hepatoprotective activity, indicating its potential to protect the liver from damage .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

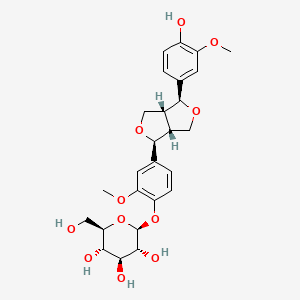

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-WMYFGKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.